NMP-ACA

Descripción

Contextual Background of NMP-ACA as a Chemical Entity

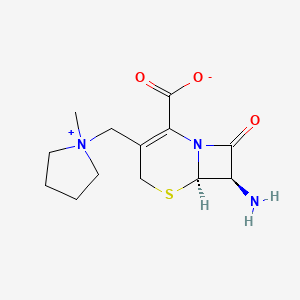

This compound, scientifically known as 1-[[(6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methylpyrrolidinium inner salt, is primarily recognized as a principal impurity and metabolite of Cefepime (B1668827). biosynth.comnih.gov Cefepime is a fourth-generation cephalosporin (B10832234) antibiotic used to treat a wide range of bacterial infections. nih.govnih.gov As a metabolite, this compound is formed in the body following the administration of Cefepime. nih.gov In the context of pharmaceutical manufacturing and quality control, this compound is also known as Cefepime Impurity E. google.com Its presence and quantification are critical for ensuring the purity and stability of Cefepime drug products.

From a chemical structure standpoint, this compound possesses a complex bicyclic system characteristic of cephalosporins, with a notable feature being the N-methylpyrrolidinium group attached to the cephem nucleus. biosynth.com This structural aspect is a direct result of the degradation or metabolism of the parent Cefepime molecule. The compound is available commercially as a synthetic, high-purity analytical standard for use in techniques such as High-Performance Liquid Chromatography (HPLC). biosynth.com

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| Systematic Name | 1-[[(6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methylpyrrolidinium inner salt |

| Common Synonyms | (6R-trans-NMP-ACA); 7-Amino-3-(1-methylpyrrolidino)methyl-3-cephem-4-carboxylate Inner Salt; Cefepime Impurity E google.comscbt.com |

| CAS Number | 103296-32-8 biosynth.com |

| Molecular Formula | C₁₃H₁₉N₃O₃S biosynth.com |

| Molecular Weight | 297.37 g/mol biosynth.com |

Significance of this compound in Related Chemical and Biological Systems

The primary significance of this compound lies in its role as a biomarker for Cefepime metabolism and degradation. Studies on the pharmacokinetics of Cefepime indicate that approximately 10% to 20% of the administered dose is metabolized to N-methyl pyrrolidine (B122466) (NMP), which is then rapidly converted to NMP-N-oxide. nih.gov The formation of this compound is a key step in this metabolic pathway. The degradation of Cefepime, which can occur during storage or in aqueous solutions, also leads to the formation of this compound, often indicated by a yellowish discoloration. researchgate.net The kinetics of this degradation process have been shown to follow a first-order reaction. researchgate.net

In the realm of analytical chemistry, this compound serves as a crucial reference standard for the quality control of Cefepime formulations. biosynth.com Regulatory bodies often require the monitoring and control of impurities in active pharmaceutical ingredients and finished drug products. Therefore, having access to a pure standard of this compound allows for the development and validation of analytical methods to accurately quantify its presence, ensuring that Cefepime products meet the required purity and safety standards.

Scope and Objectives of Academic Inquiry Pertaining to this compound

Academic and industrial research concerning this compound is primarily focused on a few key areas. A significant portion of the inquiry is dedicated to the development of robust analytical methodologies for its detection and quantification. This includes the use of techniques like HPLC to separate and identify this compound from Cefepime and other related impurities. nih.gov

Another major area of investigation is the study of Cefepime's stability and degradation pathways. researchgate.netnih.gov Understanding the mechanisms and kinetics of this compound formation is vital for optimizing the storage conditions and shelf-life of Cefepime-based pharmaceuticals. Research in this area explores the impact of factors such as pH, temperature, and the type of container on the rate of degradation. researchgate.net

Furthermore, synthetic organic chemistry plays a role in the academic inquiry of this compound. The development of efficient synthetic routes to produce high-purity this compound is essential for its use as an analytical standard. biosynth.com While the biological activity of this compound itself is not a primary focus of research, its formation as a metabolite means that its pharmacokinetic and toxicological profiles are of implicit interest within the broader safety assessment of Cefepime.

Structure

3D Structure

Propiedades

Número CAS |

103296-32-8 |

|---|---|

Fórmula molecular |

C13H20N3O3S+ |

Peso molecular |

298.38 g/mol |

Nombre IUPAC |

(6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C13H19N3O3S/c1-16(4-2-3-5-16)6-8-7-20-12-9(14)11(17)15(12)10(8)13(18)19/h9,12H,2-7,14H2,1H3/p+1/t9-,12-/m1/s1 |

Clave InChI |

IIVPIDBZUUAWTF-BXKDBHETSA-O |

SMILES |

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)N)SC2)C(=O)[O-] |

SMILES isomérico |

C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)N)SC2)C(=O)O |

SMILES canónico |

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)N)SC2)C(=O)O |

Apariencia |

Solid powder |

Otros números CAS |

103296-32-8 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Cefepime related compound E; Cefepime impurity E; |

Origen del producto |

United States |

Synthesis and Formation Pathways of Nmp Aca

Methodologies for Laboratory Synthesis of NMP-ACA

The synthesis of this compound in a laboratory setting is crucial for producing pure reference standards necessary for analytical testing and research. Although detailed, step-by-step synthetic protocols are not widely available in public literature, its synthesis would logically follow established principles of cephalosporin (B10832234) chemistry.

Chemical Reaction Pathways and Optimization

The laboratory synthesis of this compound would likely commence with a precursor containing the 7-aminocephalosporanic acid (7-ACA) nucleus, a common starting material for many semi-synthetic cephalosporins. A plausible synthetic pathway would involve the nucleophilic substitution of a suitable leaving group at the C-3' position of a 7-ACA derivative with N-methylpyrrolidine (NMP).

A generalized synthetic approach can be outlined as follows:

Protection of Functional Groups: To prevent undesired side reactions, the amino and carboxyl functional groups of the 7-ACA core structure would first be protected.

Activation of the C-3' Position: A leaving group would be introduced at the C-3' position of the protected 7-ACA to facilitate the subsequent reaction.

Nucleophilic Substitution: The activated intermediate would then be reacted with N-methylpyrrolidine, which is the key step for introducing the NMP moiety.

Deprotection: Finally, the protecting groups would be removed to yield the target molecule, this compound.

The optimization of such a synthesis would require meticulous selection of protecting groups, the leaving group, solvents, reaction temperatures, and the stoichiometry of the reactants to maximize the yield and purity of this compound. A patent related to the synthesis of cefepime (B1668827) hydrochloride describes a reaction involving an intermediate, 7-amino-3-((1-methyl pyrrolidine) methyl) -3-cephem-4-carboxylic acid hydrochloride, which is structurally analogous to this compound. google.com This suggests that similar reaction conditions could be adapted for the synthesis of this compound.

Purification and Isolation Techniques for Synthetic this compound

The purification of synthetically prepared this compound is a critical step to ensure the removal of unreacted starting materials, by-products, and other impurities. Given its structural similarities to other cephalosporins, standard purification techniques for this class of compounds are applicable.

Commonly employed purification and isolation methods include:

Chromatography: High-performance liquid chromatography (HPLC), particularly preparative HPLC, is a highly effective technique for the isolation and purification of cephalosporin-related compounds like this compound. nih.gov Reversed-phase columns are frequently utilized for the separation of cefepime and its impurities. chromatographyonline.com

Crystallization: If this compound can be obtained as a stable crystalline solid, crystallization from a suitable solvent or a mixture of solvents can be an efficient method for purification. A patented process for purifying cefepime hydrochloride, which involves the use of a complexing agent, a dispersing agent, and a crystallization agent, could potentially be modified for the purification of this compound. google.com

Solid-Phase Extraction (SPE): SPE can serve as a preliminary clean-up step to remove major impurities from the reaction mixture before the final purification is carried out using chromatography.

The selection of a specific purification strategy would be contingent on the scale of the synthesis and the impurity profile of the crude product. It is likely that a combination of these techniques would be required to achieve a high degree of purity.

In Situ Formation Mechanisms of this compound

This compound can also be formed in situ through various mechanisms. It is primarily known to form as a degradation product during the manufacturing and storage of cefepime and as a metabolite within the body following administration of the drug.

Pathways of Formation as an Impurity in Cefepime Production

This compound is a well-documented impurity found in cefepime drug products. Its presence is mainly attributed to the degradation of the cefepime molecule itself. The β-lactam ring, a core structural feature of all cephalosporins, is inherently strained and thus susceptible to hydrolysis. chromatographyonline.com

The degradation pathway that leads to the formation of this compound is understood to be initiated by the hydrolysis of the β-lactam ring of the cefepime molecule. This initial degradation can result in the formation of N-methylpyrrolidine (NMP) as a distinct entity. researchgate.net While a degradation pathway illustrating the formation of NMP from cefepime has been proposed, the exact sequence of chemical reactions that lead to the complete this compound molecule as an impurity during the production process is not extensively detailed in the available scientific literature.

Biotransformation Routes of this compound (as a metabolite of cefepime)

Following its administration, a portion of cefepime undergoes metabolism in the body, and this compound is considered one of its metabolites. biosynth.com The principal metabolic pathway of cefepime involves the hydrolysis of the β-lactam ring, which can lead to the release of N-methylpyrrolidine (NMP). This liberated NMP is subsequently and rapidly oxidized to form NMP-N-oxide. nih.govnih.govdrugbank.comnih.gov

Clinical studies have demonstrated that after the administration of cefepime, a minor fraction of the dose is recovered in the urine as NMP and NMP-N-oxide. This confirms that the N-methylpyrrolidine moiety can be cleaved from the parent cefepime molecule. Although this compound is identified as a metabolite, the specific enzymatic pathways responsible for its formation and the quantitative extent of its generation through biotransformation in humans are not clearly elucidated in the currently available research.

Influence of Environmental or Reaction Conditions on this compound Formation

The formation of this compound as a degradation product of cefepime is significantly affected by various environmental and reaction conditions, with temperature and pH being the most critical factors.

Temperature: Cefepime is known to be thermally unstable, and its rate of degradation increases as the temperature rises. One study demonstrated that at 37°C, the degradation of cefepime deviates from first-order kinetics, which is associated with an increase in the pH of the solution as the molecule breaks down. researchgate.net Another analytical study has shown that N-methylpyrrolidine can be thermally desorbed from cefepime at a temperature of 80°C without inducing further degradation of the cefepime molecule itself.

pH: The stability of cefepime is also highly dependent on the pH of its environment. The degradation of cefepime, and therefore the formation of impurities such as this compound, is influenced by the pH of the solution. It has been observed that the pH of cefepime solutions can increase over time, a change that is dependent on temperature and is indicative of ongoing degradation.

These factors are of paramount importance and must be carefully controlled during the manufacturing process, as well as during the storage and administration of cefepime, to minimize the formation of this compound and other related degradation products.

Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | 1-[[(6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methylpyrrolidinium | synzeal.com |

| Synonyms | Cefepime Related Compound E, Cefepime Amine Derivative | synzeal.com |

| CAS Number | 103121-85-3 (for the chloride salt) | synzeal.com |

| Molecular Formula | C13H19N3O3S (inner salt) | biosynth.com |

Table 2: Factors Influencing Cefepime Degradation and this compound Formation

| Factor | Influence on Cefepime Degradation | Relevance to this compound Formation | Source |

|---|---|---|---|

| Temperature | The rate of degradation increases with an increase in temperature. | Elevated temperatures during the manufacturing process and storage can result in higher levels of this compound. | researchgate.net |

| pH | The stability of the compound is dependent on the pH; degradation can lead to a change in the pH of the solution. | The pH of the formulation can have a significant impact on the rate at which this compound is formed. | researchgate.net |

Mechanistic Investigations of Nmp Aca Reactivity and Interactions

Elucidation of Molecular Transformation Pathways Involving NMP-ACA

The primary molecular transformation pathway involving this compound that is documented in the scientific literature is its synthesis from 7-aminocephalosporanic acid (7-ACA). This process is a key step in the preparation of the antibiotic Cefepime (B1668827), where this compound serves as a crucial intermediate, sometimes referred to as 7-ACP or 7-MPCA. google.com The synthesis involves the reaction of 7-ACA with N-methylpyrrolidine (NMP). google.com

Several patented methods describe the synthesis of this compound (or its salts). A common strategy involves the silylation of 7-ACA to protect its reactive functional groups, followed by the introduction of a leaving group at the C-3' position, and subsequent nucleophilic substitution by N-methylpyrrolidine. researchgate.netpatsnap.comgoogle.com One process, for instance, starts with the reaction of 7-ACA with a silylating agent like hexamethyldisilazane (B44280) (HMDS) or bis(trimethylsilyl)acetamide (BSA), followed by reaction with iodotrimethylsilane (B154268) (TMSI) to form a 3-iodomethyl intermediate. patsnap.comgoogle.com This intermediate then reacts with N-methylpyrrolidine to yield this compound. patsnap.comgoogle.com

Based on the described synthetic pathways, key intermediates in the formation of this compound can be identified.

Silylated 7-ACA : To facilitate the reaction, the carboxyl and amino groups of 7-ACA are often protected using silylating agents. This results in the formation of a bistrimethylsilylated intermediate, which is more soluble in organic solvents and has a more reactive C-3' position. researchgate.netgoogle.com

3-Halomethyl-cephem Intermediate : The acetyl group at the C-3 position of 7-ACA is converted into a better leaving group, typically a halide. For example, reaction with iodotrimethylsilane (TMSI) produces a 3-iodomethyl cephalosporin (B10832234) intermediate. researchgate.netpatsnap.comgoogle.com This activated intermediate is crucial for the subsequent nucleophilic attack by N-methylpyrrolidine.

While patents and synthetic papers provide operational parameters such as reaction times and temperatures for the synthesis of this compound, a formal kinetic and thermodynamic analysis of these reactions is not present in the accessible scientific literature. patsnap.comgoogle.com Information regarding rate constants, activation energies, or the enthalpy and entropy of the reactions is not provided. The synthesis is typically optimized for yield and purity rather than for a detailed kinetic or thermodynamic profile.

The table below summarizes typical reaction conditions found in synthetic procedures for this compound, which can offer some insight into the practical aspects of its formation.

| Step | Reactants | Reagents/Solvents | Temperature | Time | Reference |

| Silylation | 7-ACA | HMDS, TMSI / Dichloromethane | Reflux | 8-12 h | patsnap.com |

| Iodination | Silylated 7-ACA | TMSI / Dichloromethane | 0-25°C | 2 h | patsnap.com |

| Quaternization | 3-Iodo intermediate | N-methylpyrrolidine / Dichloromethane, DMF | -15 to -5°C | 3-5 h | patsnap.com |

| Alternative | 7-ACA, Iodine, NMP | Hexamethyldisilane (as solvent and reagent) | 30-50°C | Not specified | google.com |

Intermolecular Interactions and Complex Formation of this compound

As a charged, complex molecule with multiple functional groups (amine, carboxylate, β-lactam, quaternary ammonium), this compound has the potential for various intermolecular interactions. However, specific research focusing on these interactions is sparse.

There are no specific studies in the reviewed literature that detail the ligand-binding dynamics or specificity of this compound with proteins or other biological macromolecules. As a metabolite of Cefepime, it may interact with similar biological targets, such as penicillin-binding proteins (PBPs), but specific binding constants (Kd), association rates (kon), or dissociation rates (koff) for this compound have not been published.

Detailed investigations into the non-covalent interactions (e.g., hydrogen bonding, ionic interactions, van der Waals forces) that govern the behavior of this compound in solution or in the solid state are not available. Similarly, there is no literature on the potential for this compound to participate in supramolecular assembly. While studies on the supramolecular assembly of other peptide and cephalosporin derivatives exist, showing they can form higher-ordered structures like nanofibers or hydrogels, such phenomena have not been reported for this compound.

Analytical Methodologies for Nmp Aca Characterization and Quantification

Chromatographic Separation Techniques for NMP-ACA

Chromatography is the cornerstone for separating this compound from the active pharmaceutical ingredient (API) and other related substances. The choice of technique depends on the compound's physicochemical properties, such as polarity, volatility, and molecular weight.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile impurities like this compound in pharmaceuticals. level.com.tw Method development for this compound, often in the context of Cefepime (B1668827) impurity profiling, involves optimizing various parameters to achieve adequate separation and sensitivity. Key considerations include the selection of a suitable stationary phase (column), the composition of the mobile phase (often a buffered aqueous solution mixed with an organic solvent like acetonitrile (B52724) or methanol), flow rate, and detection wavelength. Given this compound's polar and zwitterionic nature, reversed-phase HPLC with ion-pairing reagents or hydrophilic interaction liquid chromatography (HILIC) are common strategies employed for its successful separation and quantification. The use of this compound as a reference standard is essential for peak identification and accurate quantification in these HPLC methods. axios-research.com

Gas Chromatography (GC) is generally reserved for volatile and thermally stable compounds. Due to its salt-like, zwitterionic structure and high molecular weight (297.38 g/mol ), this compound is non-volatile and not directly amenable to standard GC analysis without a chemical derivatization step. axios-research.com Derivatization would be required to convert the non-volatile analyte into a volatile derivative suitable for GC separation. However, techniques like HPLC and LC-MS are more commonly cited and are generally preferred for the analysis of such pharmaceutical impurities. level.com.twinstrument.com.cn

Spectroscopic Identification and Structural Elucidation of this compound

Spectroscopic methods are indispensable for confirming the chemical identity and elucidating the structure of this compound. These techniques provide detailed information about the compound's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation of organic molecules, including this compound. pharmaffiliates.com Proton (¹H) and Carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

Research detailed in patent documents for related synthesis processes provides specific ¹H-NMR spectral data for a closely related derivative of this compound, demonstrating the utility of this technique. The analysis was conducted in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). google.comgoogle.com The chemical shifts (δ) are reported in parts per million (ppm) and reveal the distinct signals corresponding to the various protons within the molecule's structure, including those on the pyrrolidinyl ring and the cephalosporin (B10832234) core. google.comgoogle.com

Table 1: ¹H-NMR Spectral Data for a Derivative of this compound in DMSO-d6 google.comgoogle.com This data pertains to a product synthesized from this compound.HCl and provides insight into the signals expected from the core structure.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Coupling Constant (J, Hz) | Assignment |

| 1.690 - 1.957 | m (multiplet) | 2H | - | Pyrrolidinyl-H |

| 2.943 | s (singlet) | 3H | - | N-CH₃ |

| 3.371 - 3.701 | m (multiplet) | 5H | - | Pyrrolidinyl-H, S-CH₂ |

| 3.866 | - | 1H | 10.0 | S-CH₂ |

| 4.060 | s (singlet) | 3H | - | OCH₃ (from side chain) |

| 4.329 and 4.597 | ABq (AB quartet) | 2H | 13.7 | -CH₂-N |

| 5.322 | d (doublet) | 1H | 5.1 | H6 |

| 5.884 | dd (doublet of doublets) | 1H | 8.4, 5.1 | H7 |

| 9.555 | d (doublet) | 1H | - | NH |

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the sensitive detection and identification of impurities like this compound in complex mixtures. level.com.twinstrument.com.cn Electrospray ionization (ESI) is a commonly used soft ionization technique for polar and non-volatile molecules like this compound, as it can generate intact molecular ions in the gas phase. The measured mass-to-charge ratio (m/z) of the molecular ion provides direct confirmation of the compound's molecular weight (297.38). axios-research.com Further fragmentation of the molecular ion (tandem MS or MS/MS) can yield structural information by breaking the molecule into smaller, characteristic pieces, which helps to confirm its identity.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Each functional group (e.g., C=O, N-H, C-N, C-S) vibrates at a characteristic frequency when exposed to infrared radiation. The resulting spectrum is a unique molecular "fingerprint" that can be used to identify the compound. For this compound, FTIR or Raman analysis would be expected to show characteristic absorption bands corresponding to its β-lactam carbonyl group, carboxylate group, amine groups, and the thioether linkage, thereby confirming the presence of these key structural features.

Advanced Analytical Approaches for Trace this compound Detection and Impurity Profiling

The control and monitoring of impurities in active pharmaceutical ingredients (APIs) are critical for ensuring drug safety and efficacy. N-methyl ACA-Pyrrolidone (this compound) is a potential process-related impurity associated with the synthesis of Acalabrutinib, a highly selective Bruton's tyrosine kinase (BTK) inhibitor. veeprho.comdaicelpharmastandards.com The "NMP" designation suggests a link to the solvent N-methyl-2-pyrrolidone, which may be used during the manufacturing process. veeprho.com Advanced analytical methodologies are therefore essential for the detection, quantification, and characterization of trace levels of this compound and other related impurities in the final drug substance.

Development of Highly Sensitive and Selective Detection Platforms

The detection of trace-level impurities such as this compound necessitates the development of highly sensitive and selective analytical platforms. For Acalabrutinib and its related compounds, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and ultra-high-performance liquid chromatography (UPLC-MS/MS) have emerged as the primary techniques due to their superior resolution, sensitivity, and specificity. ijper.orgmdpi.comnih.gov

Research has focused on creating stability-indicating methods capable of separating the main API from a multitude of process-related impurities and degradation products. ijper.orgijper.org These methods are crucial for impurity profiling and ensuring the quality of the drug. The development process involves a systematic optimization of chromatographic conditions to achieve adequate separation. Key parameters that are optimized include the stationary phase (column), mobile phase composition (including pH and organic modifiers), flow rate, and column temperature. ijper.orgresearchgate.net

For detection, tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and selectivity, allowing for the quantification of impurities at very low levels (ng/mL). mdpi.comnih.gov This is achieved by monitoring specific precursor-to-product ion transitions for each analyte, which minimizes interference from the sample matrix. mdpi.com For example, a UPLC-MS/MS method for Acalabrutinib in human liver microsomes demonstrated linearity in the concentration range of 1 to 3000 ng/mL, with a limit of detection (LOD) and limit of quantification (LOQ) suitable for trace analysis. mdpi.com Similar methods developed for Acalabrutinib in human plasma have achieved LOQ values as low as 5.000 ng/mL. nih.govrsc.org These sensitive methods are directly applicable to the detection and quantification of trace impurities like this compound.

Detailed research findings for representative LC-MS/MS methods used for the analysis of Acalabrutinib, which would be suitable for detecting trace impurities, are presented below.

Interactive Table: Representative LC-MS/MS Method Parameters for Acalabrutinib Impurity Analysis

| Parameter | Method 1 (For Degradation Products) ijper.org | Method 2 (For Metabolic Stability) mdpi.com | Method 3 (For Plasma Samples) nih.govrsc.org |

|---|---|---|---|

| Chromatography System | Agilent 1100 LC | UPLC-MS/MS | LC-MS/MS |

| Column | Agilent Zorbax C18 (150mm x 4.6mm, 5µm) | Not Specified | Zorbax Eclipse XDB-C18 (150 × 4.6 mm, 5 μm) |

| Mobile Phase | Methanol and Water (50:50, v/v) with 0.1% Formic Acid | Isocratic Mobile Phase | Acetonitrile and 10 mM Ammonium Formate in 0.1% Formic Acid (65:35, v/v) |

| Flow Rate | 1.0 mL/min | 0.3 mL/min | 1.0 mL/min |

| Detection | Triple Quadrupole MS (API 2000) | MRM Measurement Mode | Tandem Mass Spectrometry |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |

| LOD / LOQ | LOD: 0.142 µg/mL; LOQ: 0.430 µg/mL | Linearity: 1-3000 ng/mL | LOQ: 5.000 ng/mL |

| Wavelength (UV) | 230 nm | Not Applicable | Not Applicable |

These platforms, characterized by their high sensitivity and selectivity, are fundamental in identifying and quantifying impurities like this compound, ensuring that the final pharmaceutical product meets stringent regulatory standards for safety and purity. veeprho.comijper.orgmdpi.com

Standardization and Reference Material Development for this compound

The accurate quantification of any impurity is contingent upon the availability of well-characterized reference materials. medchemexpress.com In pharmaceutical analysis, reference standards are highly purified compounds that are used to confirm the identity and determine the concentration of an analyte. For the impurity profiling of Acalabrutinib, certified reference standards for the API itself and its known impurities are indispensable. medchemexpress.compharmaffiliates.com

The process of standardization involves:

Isolation and Synthesis: The impurity of interest, such as this compound, must first be isolated from a batch of the API or synthesized independently. daicelpharmastandards.com

Structural Elucidation: The chemical structure of the isolated or synthesized impurity is then confirmed using advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). ijper.orgijper.org

Purity Assessment: The purity of the reference material is rigorously determined using a combination of analytical techniques, such as HPLC, to ensure it is suitable for use as a quantitative standard.

Commercial suppliers play a crucial role in the pharmaceutical industry by providing access to these vital reference materials. daicelpharmastandards.commedchemexpress.compharmaffiliates.commedchemexpress.comsynzeal.com The availability of a reference standard for this compound would enable laboratories to develop and validate quantitative analytical methods, perform routine quality control checks, and ensure that the level of this impurity in Acalabrutinib batches is below the qualification threshold set by regulatory bodies like the International Council for Harmonisation (ICH). veeprho.com

Interactive Table: Examples of Commercially Available Acalabrutinib-Related Reference Standards

| Compound Name | Supplier Type | Intended Use |

|---|---|---|

| Acalabrutinib (Standard) | MedchemExpress, Pharmaffiliates | Analytical standard for assay, purity, and identity testing. medchemexpress.compharmaffiliates.commedchemexpress.com |

| Acalabrutinib Impurities (various) | Veeprho, Daicel, SynZeal | Identification, quantification, and characterization of specific process or degradation impurities. veeprho.comdaicelpharmastandards.comsynzeal.com |

| Acalabrutinib Metabolites (e.g., M27) | Alentris Research | Pharmacokinetic studies and metabolite identification. nih.govalentris.org |

Without a specific reference material for this compound, laboratories may need to employ semi-quantitative approaches, which are less accurate. Therefore, the development and availability of a certified reference material for this compound is a critical step in its analytical control strategy.

Quality by Design (QbD) Principles in this compound Analytical Method Development

Quality by Design (QbD) is a systematic, science- and risk-based approach to development that has been increasingly applied to analytical methods (Analytical QbD or AQbD). researchgate.netamericanpharmaceuticalreview.com The goal of AQbD is to build quality, robustness, and flexibility into the analytical method throughout its lifecycle. For a complex analysis like the impurity profiling of Acalabrutinib, which may include trace detection of this compound, the QbD approach is particularly valuable. researchgate.net

The AQbD process involves several key steps:

Defining the Analytical Target Profile (ATP): This first step involves defining the goals of the method, including what needs to be measured (e.g., this compound and other impurities) and the required performance characteristics (e.g., desired sensitivity, accuracy, precision, and separation). researchgate.net

Identifying Critical Method Parameters (CMPs) and Critical Method Attributes (CMAs): CMAs are the method's performance characteristics (e.g., peak resolution, retention time), while CMPs are the variables that can affect them (e.g., mobile phase pH, flow rate, column temperature). researchgate.net Risk assessment tools are used to identify the parameters with the highest potential impact on method performance.

Establishing a Method Operable Design Region (MODR): Using Design of Experiments (DoE), the relationships between the CMPs and CMAs are systematically studied. This creates a multidimensional "design space" (the MODR) within which the method is known to perform robustly. researchgate.net Operating within this region is not considered a change, which provides significant regulatory flexibility.

Developing a Control Strategy: A control strategy is established to ensure the method consistently operates as intended. This includes system suitability tests and other controls to monitor performance. researchgate.net

A study applying QbD principles to develop a stability-indicating HPLC method for Acalabrutinib successfully used a central composite design (CCD) to optimize critical parameters and establish a robust design space. researchgate.net This approach ensured superior separation of the main compound from its degradation products. researchgate.net Such a validated method within a well-understood design space is ideal for the reliable, routine analysis of Acalabrutinib and its impurities, including this compound.

Interactive Table: QbD Elements in Analytical Method Development for Acalabrutinib

| QbD Element | Description | Example for Acalabrutinib HPLC Method researchgate.net |

|---|---|---|

| Analytical Target Profile (ATP) | Predefined objectives for method performance. | To develop a simple, sensitive, and eco-friendly stability-indicating method to identify impurities in Acalabrutinib under various stress conditions. |

| Critical Method Parameters (CMPs) | Variables that can impact method performance. | Mobile phase ratio (ACN:Ammonium Acetate (B1210297) buffer), buffer pH, flow rate, column oven temperature. |

| Experimental Design (DoE) | Systematic study of the effect of CMPs. | Central Composite Design (CCD) used to refine and optimize method conditions. |

| Method Operable Design Region (MODR) | The established "design space" where the method is robust. | The optimized conditions derived from CCD, such as ACN:buffer ratio of 50:50 (v/v), a flow rate of 0.8 mL/min, and a temperature of 35 °C. |

| Control Strategy | Routine controls to ensure ongoing performance. | System suitability tests (e.g., resolution, tailing factor), calibration checks. |

Table of Mentioned Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| N-methyl ACA-Pyrrolidone | This compound |

| Acalabrutinib | ACP-196 |

| N-methyl-2-pyrrolidone | NMP |

| Methanol | - |

| Formic Acid | - |

| Acetonitrile | ACN |

| Ammonium Acetate | - |

Degradation Pathways and Environmental Fate of Nmp Aca

Chemical Degradation Mechanisms of NMP-ACA

Chemical degradation involves the breakdown of a compound through abiotic processes such as hydrolysis, oxidation, and photolysis. These processes can transform a parent compound into various degradation products, influencing its ultimate environmental impact.

Hydrolytic Degradation Studies of this compound

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. The rate of hydrolysis is often dependent on the pH, temperature, and the presence of catalysts. Specific studies detailing the hydrolytic degradation of this compound are not currently found in the public domain. Such studies would typically involve incubating the compound in aqueous solutions at various pH levels and temperatures to determine its hydrolysis rate constant and identify the resulting transformation products.

Oxidative Degradation Processes of this compound

Oxidative degradation involves the reaction of a compound with oxidizing agents present in the environment, such as hydroxyl radicals (•OH), ozone (O3), and other reactive oxygen species. These reactions are crucial in both atmospheric and aquatic systems. Without specific experimental data, the susceptibility of this compound to oxidation remains undetermined. Research in this area would focus on the reaction kinetics with key oxidants to predict its environmental lifetime.

Photolytic Degradation Pathways of this compound

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. The process can occur through direct photolysis, where the compound itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances in the environment. Information on the photolytic stability and degradation pathways of this compound is not publicly available.

Biotransformation and Biodegradation of this compound

Biotransformation and biodegradation refer to the breakdown of organic compounds by living organisms, primarily microorganisms. These biotic processes are fundamental to the removal of chemicals from the environment.

Enzymatic Degradation Routes of this compound

Enzymes are biological catalysts that can mediate the transformation of chemical compounds. Specific enzymes, such as oxidoreductases, hydrolases, and lyases, can initiate the degradation of complex organic molecules. There is no available research identifying the specific enzymes responsible for the degradation of this compound.

Microbial Degradation Mechanisms and Pathways for this compound

Microorganisms, including bacteria and fungi, play a pivotal role in the biodegradation of organic pollutants. They can utilize these compounds as a source of carbon and energy, leading to their complete mineralization to carbon dioxide, water, and inorganic salts. The microbial communities and specific metabolic pathways capable of degrading this compound have not been documented in accessible scientific reports. Investigating its biodegradability would involve studies with various microbial consortia from relevant environmental matrices like soil and water.

Environmental Distribution and Persistence of this compound

Fate in Aquatic and Terrestrial Systems

No data is available for the environmental distribution and persistence of a compound specifically identified as this compound in aquatic and terrestrial systems.

Formation and Characterization of Transformation Products and Environmental Metabolites of this compound

No data is available on the formation and characterization of transformation products or environmental metabolites for a compound specifically identified as this compound.

Theoretical and Computational Chemistry Studies on Nmp Aca

Molecular Dynamics (MD) Simulations of NMP-ACA and Its Interactions

Molecular dynamics simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their flexibility and interactions.

An MD simulation of the this compound system would reveal the range of conformations accessible to the molecules and the flexibility of their interaction. By simulating the system in a solvent (e.g., water) at a given temperature, one could observe the dynamic changes in the relative positions of NMP and ACA, identifying the most persistent and energetically favorable conformations.

MD simulations are also well-suited for studying how the this compound system interacts with other molecules, such as biological macromolecules (e.g., enzymes) or other solvent molecules. These simulations could elucidate the mechanism of binding, calculate the free energy of binding, and identify the key residues or functional groups involved in the interaction.

Mechanistic Modeling of this compound Formation and Degradation Pathways

Computational modeling can be employed to investigate the potential chemical reactions involving NMP and ACA. This could include modeling the formation of a covalent adduct or exploring the pathways through which the ACA molecule might degrade in the presence of NMP under specific conditions (e.g., heat, pH). Such studies would involve calculating the energy profiles of reaction pathways, identifying transition states, and determining activation energies, thereby providing a detailed understanding of the reaction kinetics and mechanisms.

Future Research Directions and Emerging Trends for Nmp Aca

Novel Synthetic Approaches for NMP-ACA and its Derivatives

The development of innovative and efficient synthetic routes is a cornerstone of advancing the study and application of this compound. Current research is focused on moving beyond traditional methods to embrace more sophisticated and sustainable synthetic strategies.

One promising area is the exploration of flow chemistry for the continuous and scalable production of this compound. This approach offers several advantages over batch synthesis, including improved reaction control, enhanced safety, and higher yields. Researchers are investigating the optimization of reaction parameters within microreactors to achieve precise control over the synthesis of this compound and its analogues.

Furthermore, the use of novel catalytic systems is being explored to enhance the efficiency and selectivity of synthetic transformations. This includes the development of bespoke organometallic catalysts and biocatalysts that can facilitate key bond-forming reactions under milder conditions, thereby reducing energy consumption and waste generation.

The synthesis of This compound derivatives is another critical research frontier. By systematically modifying the core structure of this compound, scientists aim to create a library of related compounds with tailored properties. This involves the introduction of various functional groups to modulate physicochemical characteristics such as solubility, stability, and biological activity. These derivatives are essential for structure-activity relationship (SAR) studies, which are vital for understanding how molecular structure influences function.

| Synthetic Approach | Key Advantages | Research Focus |

| Flow Chemistry | Improved reaction control, enhanced safety, higher yields | Optimization of reaction parameters in microreactors |

| Novel Catalytic Systems | Increased efficiency and selectivity, milder reaction conditions | Development of organometallic and biocatalysts |

| Derivative Synthesis | Tailored physicochemical properties | Structure-Activity Relationship (SAR) studies |

Advanced Analytical Techniques for Comprehensive this compound Profiling

A thorough understanding of this compound necessitates the use of sophisticated analytical techniques for its comprehensive characterization and quantification. The complexity of biological and environmental matrices in which this compound may be found requires methods with high sensitivity, selectivity, and resolution.

High-resolution mass spectrometry (HRMS) coupled with advanced separation techniques like ultra-high-performance liquid chromatography (UHPLC) is becoming the gold standard for this compound profiling. nih.gov These hyphenated techniques allow for the accurate identification and quantification of this compound and its metabolites, even at trace levels. The development of novel ionization sources and mass analyzers is further enhancing the capabilities of HRMS for structural elucidation.

Capillary electrophoresis (CE) is another powerful tool for the analysis of this compound, offering high separation efficiency and minimal sample consumption. nih.gov Researchers are exploring the use of different capillary coatings and buffer systems to optimize the separation of this compound from complex mixtures. Microchip-based CE systems are also being developed for high-throughput analysis.

For the characterization of the solid-state properties of this compound, techniques such as X-ray crystallography and solid-state nuclear magnetic resonance (NMR) spectroscopy are indispensable. These methods provide detailed information about the molecular structure, crystal packing, and polymorphism of this compound, which are crucial for understanding its physical properties and stability.

| Analytical Technique | Application in this compound Profiling | Emerging Trends |

| UHPLC-HRMS | Identification and quantification of this compound and its metabolites | Development of novel ionization sources and mass analyzers |

| Capillary Electrophoresis | High-efficiency separation from complex mixtures | Use of novel capillary coatings and microchip-based systems |

| X-ray Crystallography | Determination of molecular structure and crystal packing | In-situ and time-resolved crystallographic studies |

| Solid-State NMR | Characterization of solid-state structure and dynamics | Advanced pulse sequences and higher magnetic fields |

Deeper Mechanistic Understanding of this compound Formation and Transformations

Elucidating the precise mechanisms by which this compound is formed and undergoes transformations is fundamental to controlling its presence and behavior in various systems. This area of research involves a combination of experimental and computational approaches to map out reaction pathways and identify key intermediates.

Isotopic labeling studies are a powerful experimental tool for tracing the metabolic and environmental fate of this compound. By incorporating stable isotopes such as ¹³C and ¹⁵N into the this compound molecule, researchers can track its transformation products and gain insights into the underlying reaction mechanisms.

Kinetic studies are also crucial for understanding the rates of formation and degradation of this compound under different conditions. This data is essential for developing predictive models of its environmental persistence and biological half-life.

Furthermore, investigating the role of enzymatic and microbial pathways in the transformation of this compound is an active area of research. Identifying the specific enzymes and microorganisms responsible for its metabolism can lead to the development of bioremediation strategies for its removal from the environment.

Computational Chemistry in Predictive Modeling of this compound Behavior

Computational chemistry has emerged as an invaluable tool for predicting the properties and behavior of chemical compounds, and its application to this compound is a rapidly growing field. arxiv.orgacs.org By leveraging the power of theoretical models and computer simulations, researchers can gain insights that are often difficult or impossible to obtain through experiments alone.

Quantum mechanics (QM) calculations are being used to predict the electronic structure, spectroscopic properties, and reactivity of this compound. These calculations can help to rationalize its observed chemical behavior and guide the design of new derivatives with desired properties.

Molecular dynamics (MD) simulations provide a dynamic picture of this compound's behavior at the atomic level. These simulations can be used to study its conformational flexibility, interactions with solvents and biological macromolecules, and transport properties across membranes.

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that relates the chemical structure of a compound to its biological activity or other properties. By developing robust QSAR models for this compound and its derivatives, researchers can predict the activity of new compounds before they are synthesized, thereby accelerating the drug discovery and development process. nih.gov

The integration of machine learning and artificial intelligence with computational chemistry methods is a particularly exciting trend. acs.orgresearchgate.net These data-driven approaches have the potential to significantly enhance the accuracy and predictive power of computational models for this compound. acs.org

| Computational Method | Application to this compound | Future Directions |

| Quantum Mechanics (QM) | Prediction of electronic structure and reactivity | Development of more accurate and efficient QM methods |

| Molecular Dynamics (MD) | Study of conformational dynamics and interactions | Integration with experimental data for model refinement |

| QSAR Modeling | Prediction of biological activity and properties | Application of machine learning algorithms for model development |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.